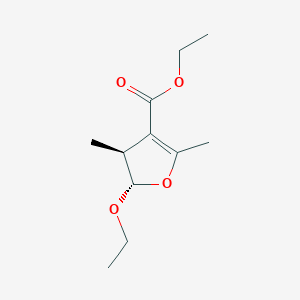
(S)-Isothipendyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Isothipendyl is a chemical compound that belongs to the class of antihistamines. It has been widely used in the treatment of allergies and other related conditions. This compound has also been studied for its potential use in scientific research applications.
作用机制
(S)-Isothipendyl works by blocking the action of histamine, a chemical that is released by the body in response to an allergen. Histamine is responsible for causing the symptoms of allergies, such as itching, swelling, and redness. By blocking the action of histamine, (S)-Isothipendyl helps to reduce these symptoms.
Biochemical and Physiological Effects:
(S)-Isothipendyl has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been found to inhibit the production of cytokines, which are responsible for causing inflammation in the body. In addition, (S)-Isothipendyl has been found to have anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
实验室实验的优点和局限性
(S)-Isothipendyl has several advantages for use in lab experiments. It is a well-studied compound, and its mechanism of action is well understood. It can be easily synthesized in the lab, and its effects can be easily measured. However, there are also some limitations to its use in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. In addition, its anticholinergic effects can interfere with some experiments.
未来方向
There are several future directions for the study of (S)-Isothipendyl. One area of research is the development of new derivatives of (S)-Isothipendyl that have improved efficacy and reduced toxicity. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-allergic effects of (S)-Isothipendyl. Finally, (S)-Isothipendyl could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
(S)-Isothipendyl is a well-studied compound that has potential for use in scientific research applications. It has anti-inflammatory and anti-allergic properties, and has been studied for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it can be easily synthesized in the lab. However, its toxicity and anticholinergic effects can limit its use in certain experiments. Overall, (S)-Isothipendyl has the potential to be a valuable tool for scientific research in the future.
合成方法
(S)-Isothipendyl can be synthesized through a multi-step process. The first step involves the condensation of 4-chloro-2-methylphenol with 4-methylbenzaldehyde in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions involving reduction, acetylation, and deacetylation to obtain (S)-Isothipendyl.
科学研究应用
(S)-Isothipendyl has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory and anti-allergic properties, which make it a potential candidate for the treatment of various diseases such as asthma, atopic dermatitis, and allergic rhinitis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Isothipendyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzhydrol", "2-Bromo-1-(dimethylamino)ethane", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Water" ], "Reaction": [ "Step 1: Benzhydrol is reacted with 2-bromo-1-(dimethylamino)ethane in the presence of sodium hydride to form the intermediate product, 1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 2: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 3: The hydrochloride salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is acetylated with acetic anhydride in the presence of sulfuric acid to form the N-acetyl derivative.", "Step 5: The N-acetyl derivative is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 6: The diazonium salt is then treated with sodium bisulfite to form the corresponding sulfonamide.", "Step 7: The sulfonamide is then treated with sodium hydroxide to form (S)-Isothipendyl.", "Step 8: The final product is purified by recrystallization from a suitable solvent such as methanol, ethanol, diethyl ether, chloroform, or acetone." ] } | |
CAS 编号 |
183287-72-1 |
产品名称 |
(S)-Isothipendyl |
分子式 |
C24H24NOP |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



